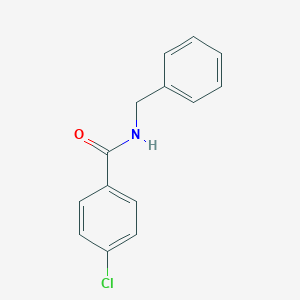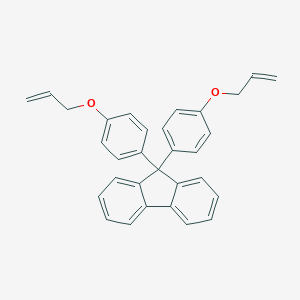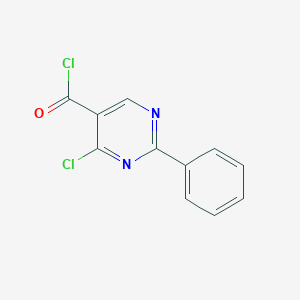
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has a wide range of biological activities and has been extensively studied for its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride in lab experiments is its broad range of biological activities. It has been shown to have activity against various cancer cell lines, bacterial and fungal strains, and inflammatory cytokines. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride. One potential direction is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's mechanism of action, which may lead to the identification of new targets for drug development. Additionally, the compound's potential use as an imaging agent for cancer detection and diagnosis is an area of active research. Overall, the study of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has the potential to lead to the development of new and effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride can be achieved through various methods. One of the most common methods is the reaction of 2-aminopyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to obtain 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride. Another method involves the reaction of 2-chloropyrimidine with phenyl isocyanate in the presence of a base such as potassium carbonate to obtain the desired compound.
Applications De Recherche Scientifique
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has been shown to have activity against various bacterial and fungal strains. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
Numéro CAS |
66206-81-3 |
|---|---|
Nom du produit |
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride |
Formule moléculaire |
C11H6Cl2N2O |
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
4-chloro-2-phenylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-8(10(13)16)6-14-11(15-9)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
LWONGZCINVIIMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



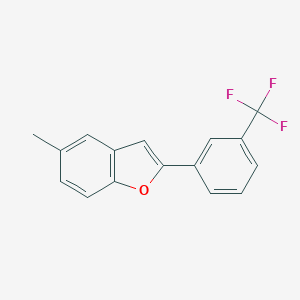
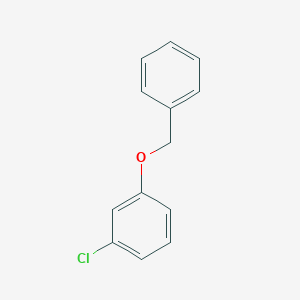

![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
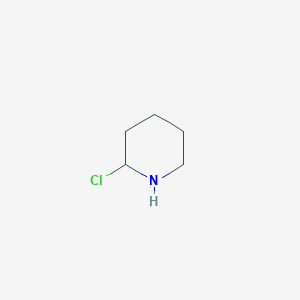
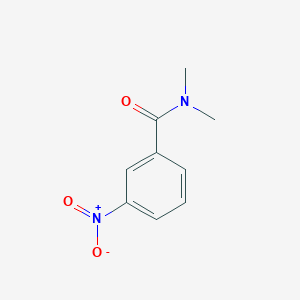
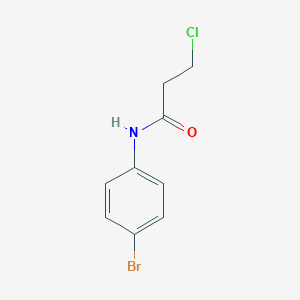
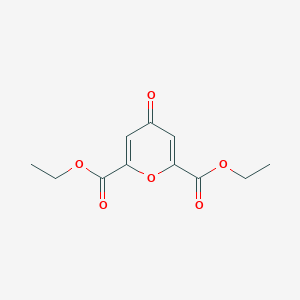
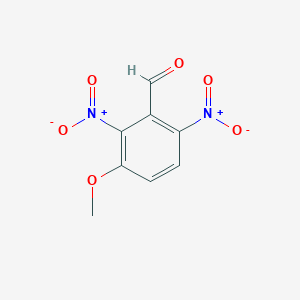
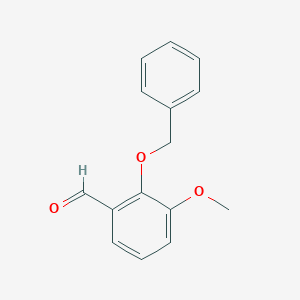
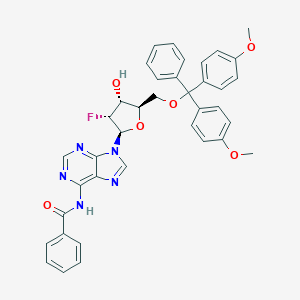
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
